3-((1H-Imidazol-4-yl)methyl)piperidine 3-((1H-Imidazol-4-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.: 710278-27-6
VCID: VC8289817
InChI: InChI=1S/C9H15N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
SMILES: C1CC(CNC1)CC2=CN=CN2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

3-((1H-Imidazol-4-yl)methyl)piperidine

CAS No.: 710278-27-6

Cat. No.: VC8289817

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

3-((1H-Imidazol-4-yl)methyl)piperidine - 710278-27-6

Specification

CAS No. 710278-27-6
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 3-(1H-imidazol-5-ylmethyl)piperidine
Standard InChI InChI=1S/C9H15N3/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12)
Standard InChI Key KPAJJCMZSUJZLQ-UHFFFAOYSA-N
SMILES C1CC(CNC1)CC2=CN=CN2
Canonical SMILES C1CC(CNC1)CC2=CN=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-((1H-Imidazol-4-yl)methyl)piperidine (C₉H₁₅N₃) features a piperidine backbone with a methylimidazole substituent at the 3-position. The piperidine ring adopts a chair conformation, while the imidazole group introduces aromaticity and hydrogen-bonding capabilities. Key structural attributes include:

  • Molecular weight: 165.24 g/mol

  • SMILES notation: C1CC(CNC1)CC2=CN=CN2

  • InChIKey: KPAJJCMZSUJZLQ-UHFFFAOYSA-N

The compound’s stereochemistry remains undefined in most literature, though its pharmacological activity suggests interactions with chiral biological targets.

Synthetic Routes and Manufacturing Considerations

Core Synthesis Strategies

Patent US8697876B2 outlines transfer hydrogenation methods for analogous piperidine derivatives, providing insights into scalable production :

Table 1: Key Steps in Piperidine Derivative Synthesis

StepReactionConditionsYield Optimization Factors
1N-MethylationHCHO, Pd/C, HCOOH, 90–95°C Catalyst loading (≥5% Pd), acid stoichiometry
2Amide FormationThionyl chloride, Et₂NH Solvent polarity, temperature control
3Grignard CouplingiPrMgCl·LiCl, ambient temperature Moisture exclusion, reagent purity

Though developed for a related benzamide compound, these protocols highlight transfer hydrogenation and Grignard chemistry as viable approaches for 3-((1H-Imidazol-4-yl)methyl)piperidine synthesis.

Purification and Salt Formation

The hydrochloride salt form is frequently employed to enhance stability. Crystallization using ethanol/water mixtures achieves >98% purity, critical for pharmacological applications .

Pharmacological Profile and Mechanism of Action

Target Engagement and Signaling

Immepip acts as a full agonist at histamine H3 receptors (H3R), which modulate neurotransmitter release in the CNS:

  • Binding affinity: Ki = 0.4 nM for human H3R

  • Efficacy: EC₅₀ = 1.2 nM in cAMP inhibition assays

  • Pathway modulation: Couples to Gαi/o proteins, reducing cAMP and activating MAPK pathways

Figure 1: H3R activation by Immepip inhibits histamine synthesis via presynaptic autoreceptors, while postsynaptic effects alter dopamine and acetylcholine release .

Neurovascular Interactions

Recent studies implicate H3R in blood-brain barrier regulation. In rat brain endothelial cells (RBE4 line), Hrh3 mRNA expression was confirmed via RT-PCR, suggesting potential roles in capillary permeability modulation .

Research Applications and Preclinical Findings

Behavioral Models

  • Cognitive effects: Improves radial arm maze performance in rodents at 1 mg/kg (i.p.)

  • Appetite regulation: Reduces food intake by 40% in satiated rats via hypothalamic H3R activation

Neuroprotection Studies

Immepip demonstrates neuroprotective effects in middle cerebral artery occlusion models, reducing infarct volume by 32% when administered post-ischemia .

Future Directions and Clinical Translation

Chemical Optimization

Second-generation analogs with improved blood-brain barrier permeability show 5-fold greater efficacy in primate models .

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